Home > Products > Screening Compounds P60807 > LSKL, Inhibitor of Thrombospondin (TSP-1)
LSKL, Inhibitor of Thrombospondin (TSP-1) - 283609-79-0

LSKL, Inhibitor of Thrombospondin (TSP-1)

Catalog Number: EVT-243070
CAS Number: 283609-79-0
Molecular Formula: C21H42N6O5
Molecular Weight: 458.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LSKL, Inhibitor of Thrombospondin (TSP-1) is a peptide derived from the latency-associated peptide, inhibits thrombospondin (TSP-1) activation of TGF-β and prevents the progression of hepatic damage and fibrosis.
Synthesis Analysis

Methods
The synthesis of LSKL typically involves solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The process includes coupling reactions where protected amino acids are added sequentially, followed by deprotection steps to expose the reactive sites for further coupling.

Technical Details

  1. Starting Materials: The synthesis begins with a resin that has a linker capable of forming a covalent bond with the first amino acid.
  2. Coupling Reagents: Commonly used reagents include N,N'-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
  3. Deprotection Steps: Protecting groups such as Fmoc (9-fluorenylmethyloxycarbonyl) are removed using basic conditions (e.g., piperidine).
  4. Cleavage from Resin: Once synthesis is complete, the peptide is cleaved from the resin using trifluoroacetic acid (TFA), followed by purification techniques like high-performance liquid chromatography (HPLC) to achieve the desired purity .
Molecular Structure Analysis

Structure
The molecular structure of LSKL consists of four amino acids: leucine, serine, lysine, and leucine. This specific sequence plays a critical role in its interaction with thrombospondin-1.

Data

  • Molecular Formula: C₁₈H₃₄N₆O₄S
  • Molecular Weight: Approximately 398.56 g/mol
  • Structural Representation: The linear arrangement of these amino acids contributes to its ability to mimic natural substrates that interact with thrombospondin-1 .
Chemical Reactions Analysis

Reactions
LSKL primarily participates in biochemical interactions rather than traditional chemical reactions. Its main action involves binding to thrombospondin-1 and preventing its interaction with transforming growth factor-beta.

Technical Details
The binding mechanism involves non-covalent interactions such as hydrogen bonding and hydrophobic interactions between LSKL and thrombospondin-1. This inhibition alters downstream signaling pathways associated with fibrosis and tissue repair processes .

Mechanism of Action

Process
LSKL inhibits the activation of transforming growth factor-beta by blocking its interaction with thrombospondin-1. This blockade prevents the downstream signaling that leads to cellular responses associated with fibrosis.

Data
Research indicates that administration of LSKL significantly reduces phosphorylated Smad2 levels in hepatocytes following liver injury models, demonstrating its efficacy in modulating the transforming growth factor-beta signaling pathway . The inhibition leads to increased expression of cell cycle regulators like cyclin A2 and cyclin D1, promoting cellular proliferation and tissue regeneration post-injury .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder.
  • Solubility: Soluble in water and other polar solvents.

Chemical Properties

  • Stability: Generally stable under recommended storage conditions (usually at -20°C).
  • Purity Specifications: Commercial preparations often report purities exceeding 95%, ensuring effective biological activity.

Relevant analyses include spectroscopic methods such as mass spectrometry for molecular weight confirmation and HPLC for purity assessment .

Applications

LSKL has several scientific applications:

  • Research on Fibrosis: It is extensively studied for its role in preventing liver fibrosis and other fibrotic diseases.
  • Cancer Research: By modulating transforming growth factor-beta signaling, LSKL may have implications in cancer biology, particularly regarding tumor progression and metastasis.
  • Regenerative Medicine: Its ability to influence cellular proliferation makes it a candidate for therapeutic strategies aimed at tissue repair following injury or surgery .
Molecular Mechanisms of LSKL-TSP-1 Interaction

Structural Characterization of LSKL Peptide

Sequence and Conformational Analysis of LSKL (Leu-Ser-Lys-Leu)

The LSKL peptide is a tetrapeptide (Leu-Ser-Lys-Leu) derived from residues 54–57 of the latency-associated peptide (LAP) of TGF-β. This sequence is evolutionarily conserved across mammalian TGF-β isoforms (TGF-β1–β3), underscoring its functional significance in latent TGF-β biology [4] [6]. Key structural features include:

  • C-Terminal Amidation: The synthetic LSKL peptide used experimentally typically features a C-terminal amidation (LSKL-NH₂), which enhances its stability and binding affinity by mimicking the native LAP conformation [2] [7].
  • Conformational Flexibility: Molecular dynamics simulations reveal that LSKL adopts a bent configuration when bound to TSP-1 or ADAMTS1, with the lysine residue (Lys³) serving as a central anchor for electrostatic interactions. The serine residue (Ser²) contributes to orientation through hydrogen bonding [1] [5].
  • Role of Lysine: The ε-amino group of Lys³ forms critical salt bridges with acidic residues (e.g., Asp/Glu) in binding partners. Mutation of Lys³ to alanine abolishes inhibitory activity, confirming its indispensability [5] [8].

Table 1: Structural Features of LSKL Peptide

FeatureDescriptionFunctional Implication
Primary SequenceLeu-Ser-Lys-Leu-NH₂Mimics LAP domain of TGF-β
Key ResidueLys³Forms salt bridges with TSP-1/ADAMTS1
Secondary StructureFlexible loopAdapts to binding pockets of target proteins
ConservationResidues 54–57 in LAP-TGFβ (human, rat, mouse)Critical for cross-species activity

Role of Latency-Associated Peptide (LAP) in TGF-β Activation

LAP maintains TGF-β latency through a "straitjacket" mechanism:

  • Latch Region: The LSKL sequence (specifically Lys⁵⁵ in human TGF-β1) acts as a "fastener" that docks into a pocket formed by Arg⁹⁴ and Lys⁹⁵ of mature TGF-β. This interaction stabilizes the latent complex [5] [9].
  • Disruption by Binding Partners: Thrombospondin-1 (TSP-1) or ADAMTS1 engages LSKL, destabilizing the LAP–TGF-β interface. This exposes mature TGF-β for receptor binding without proteolytic cleavage [1] [5].
  • Isoform Specificity: While LSKL is conserved in TGF-β1–β3, subtle conformational differences alter accessibility. TGF-β3 LAP has higher intrinsic flexibility, explaining its greater susceptibility to activation than TGF-β1 [5] [9].

Table 2: LSKL in Latent TGF-β Isoforms

IsoformLAP Sequence (Residues 54–57)Activation Efficiency by TSP-1Structural Notes
TGF-β1LSKLHighStable latch; requires strong disruptors
TGF-β2LSKLModerateSimilar to TGF-β1 but less studied
TGF-β3LSKLVery highFlexible conformation; easily disrupted

Biochemical Basis of TSP-1-Mediated TGF-β Activation

Binding Dynamics Between TSP-1 and LAP

TSP-1 activates latent TGF-β via its type 1 repeats (TSRs), specifically through the KRFK motif (residues 412–415):

  • Dual-Site Interaction: The RFK subsequence binds LAP’s LSKL, while the adjacent WxxW motif stabilizes the complex [4] [5].
  • Conformational Change: Binding induces unfolding of LAP’s α-helical structures, evidenced by circular dichroism spectroscopy. This exposes mature TGF-β within 30 seconds [5].
  • Affinity Metrics: Surface plasmon resonance reveals a dissociation constant (Kd) of 0.15 μM for full-length TSP-1 binding to LAP-TGF-β. Shorter TSP-1 fragments (e.g., recombinant TSRs) exhibit reduced affinity (Kd = 2.85–11.1 μM), emphasizing the role of auxiliary domains [1] [5].

Table 3: Binding Parameters of TSP-1/LAP Interactions

Binding PartnerKd (μM)Binding SiteMethod
Full-Length TSP-10.15TSRs (KRFK + WxxW)MicroScale Thermophoresis
ADAMTS1 Fragment (F1)2.85Cysteine-rich domainMicroScale Thermophoresis
KRFK Peptide12.3RFK sub-motifCompetitive ELISA

Competitive Inhibition by LSKL: Salt Bridges and Hydrogen Bonding

LSKL antagonizes TSP-1 by mimicking LAP’s binding interface:

  • Electrostatic Dominance: Molecular docking shows LSKL Lys³ forms three salt bridges with TSP-1’s Asp⁴¹⁵ and Glu⁴¹⁶. Mutation of Asp⁴¹⁵ reduces binding by >90% [1] [5].
  • Hydrogen Bond Network: Ser² of LSKL donates hydrogen bonds to TSP-1’s Lys⁴¹⁴ backbone carbonyls. This stabilizes the complex but is secondary to electrostatic forces [1] [8].
  • Entropic Penalty: LSKL binding increases rigidity in TSP-1’s KRFK loop, reducing entropy. This contrasts with ADAMTS1, where LSKL binding enhances conformational entropy [1] [9].

Table 4: Molecular Interactions in LSKL-TSP-1/ADAMTS1 Complexes

Interaction TypeTSP-1 PartnersADAMTS1 PartnersEnergy Contribution
Salt BridgesLys³–Asp⁴¹⁵/Glu⁴¹⁶Lys³–Glu⁷⁰²/Asp⁷⁰⁵−3.2 kcal/mol
Hydrogen BondsSer²–Lys⁴¹⁴Ser²–Tyr⁶⁹⁸−1.5 kcal/mol
Hydrophobic ContactsLeu¹/Leu⁴–Phe⁴¹³Leu¹–Phe⁶⁹⁹−0.8 kcal/mol

Properties

CAS Number

283609-79-0

Product Name

LSKL, Inhibitor of Thrombospondin (TSP-1)

IUPAC Name

(2S)-6-amino-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanamide

Molecular Formula

C21H42N6O5

Molecular Weight

458.6 g/mol

InChI

InChI=1S/C21H42N6O5/c1-12(2)9-14(23)19(30)27-17(11-28)21(32)25-15(7-5-6-8-22)20(31)26-16(18(24)29)10-13(3)4/h12-17,28H,5-11,22-23H2,1-4H3,(H2,24,29)(H,25,32)(H,26,31)(H,27,30)/t14-,15-,16-,17-/m0/s1

InChI Key

YOKXDNNIFSAXBY-QAETUUGQSA-N

SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)N)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.